Benzyl 1-imino-1-oxo-1lambda6-thiomorpholine-4-carboxylate
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Overview
Description
Benzyl 1-imino-1-oxo-1lambda6-thiomorpholine-4-carboxylate is a chemical compound with the molecular formula C12H16N2O3S and a molecular weight of 268.33 g/mol This compound is known for its unique structure, which includes a thiomorpholine ring substituted with an imino and oxo group, and a benzyl ester moiety
Preparation Methods
The synthesis of Benzyl 1-imino-1-oxo-1lambda6-thiomorpholine-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with thiomorpholine, which is reacted with benzyl chloroformate to introduce the benzyl ester group.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine, under an inert atmosphere to prevent oxidation.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.
Chemical Reactions Analysis
Benzyl 1-imino-1-oxo-1lambda6-thiomorpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl ester moiety, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzyl 1-imino-1-oxo-1lambda6-thiomorpholine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Medicine: Potential therapeutic applications include its use as a precursor in the synthesis of drugs targeting specific biological pathways.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzyl 1-imino-1-oxo-1lambda6-thiomorpholine-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s imino and oxo groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This can lead to changes in biochemical pathways, influencing various physiological processes .
Comparison with Similar Compounds
Benzyl 1-imino-1-oxo-1lambda6-thiomorpholine-4-carboxylate can be compared with similar compounds such as:
Thiomorpholine derivatives: These compounds share the thiomorpholine ring but differ in their substituents, leading to variations in their chemical and biological properties.
Benzyl esters: Compounds with benzyl ester groups exhibit similar reactivity in substitution and hydrolysis reactions but may differ in their overall structure and applications.
Imino-oxo compounds: These compounds contain both imino and oxo groups, similar to this compound, but may have different core structures.
The uniqueness of this compound lies in its combination of these functional groups within a single molecule, providing a versatile platform for various chemical and biological studies.
Properties
IUPAC Name |
benzyl 1-imino-1-oxo-1,4-thiazinane-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c13-18(16)8-6-14(7-9-18)12(15)17-10-11-4-2-1-3-5-11/h1-5,13H,6-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPRYPGMYOSILY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=N)(=O)CCN1C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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